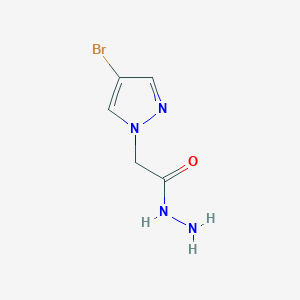

2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSGIDVQQCCAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 1h Pyrazol 1 Yl Acetohydrazide

Precursor Synthesis and Derivatization Approaches

The assembly of the target molecule begins with the synthesis and functionalization of its essential precursors. This involves halogenating the pyrazole (B372694) ring, followed by introducing the side chain through N-alkylation, which is then converted to the hydrazide.

The foundational precursor for the target compound is 4-bromopyrazole. Various methods exist for the bromination of the pyrazole ring, often targeting the C4 position due to its reactivity.

One common and straightforward method involves the reaction of 1H-pyrazole with N-bromosuccinimide (NBS) in water at room temperature. chemicalbook.com This approach provides a direct route to 4-bromopyrazole. Another effective brominating agent is N-bromosaccharin, which can be used in a one-pot synthesis from 1,3-diketones and arylhydrazines under solvent-free conditions with a silica (B1680970) gel-supported sulfuric acid catalyst. researchgate.netjmcs.org.mx

Table 1: Selected Halogenation Methods for Pyrazole Precursors

| Brominating Agent | Catalyst/Medium | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | Water | Direct bromination at room temperature. chemicalbook.com |

| N-Bromosaccharin | Silica Gel / H₂SO₄ | Efficient, one-pot, solvent-free conditions. researchgate.net |

| Sodium Bromide | Oxone (oxidant) | Oxidative bromination method. guidechem.com |

The formation of the acetohydrazide moiety is a two-step process that follows the synthesis of 4-bromopyrazole.

First, an ester group is introduced via N-alkylation, a process often referred to as esterification in this context. The 4-bromopyrazole is reacted with an alkyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), to form the intermediate ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. researchgate.netuni.lu This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the haloacetate.

The second step is hydrazinolysis. The synthesized ester, ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The hydrazine displaces the ethoxy group of the ester to form the final product, 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide. This conversion is a standard method for preparing hydrazides from their corresponding esters. researchgate.net

Synthetic Scheme:

Esterification (N-Alkylation): 4-Bromopyrazole + Ethyl bromoacetate → Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Hydrazinolysis: Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate + Hydrazine hydrate → this compound

N-alkylation is the critical reaction for introducing the side chain onto the pyrazole ring. Typically, this involves deprotonating the pyrazole nitrogen with a base, followed by the addition of an alkyl halide electrophile. semanticscholar.org For the synthesis of the precursor ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, 4-bromopyrazole is reacted with ethyl chloroacetate or a similar reagent. researchgate.net

The regioselectivity of N-alkylation can be a challenge for unsymmetrical pyrazoles, often yielding a mixture of N1 and N2 isomers. However, since 4-bromopyrazole is symmetrical with respect to the two nitrogen atoms, alkylation leads to a single constitutional isomer, simplifying the purification process.

Various methodologies have been developed for N-alkylation, including classical methods using strong bases, phase-transfer catalysis, and acid-catalyzed reactions. semanticscholar.orgmdpi.comresearchgate.net Phase-transfer catalysis, for instance, offers a method that can be performed without solvent, providing high yields of N-alkylpyrazoles. researchgate.net More recent developments include acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles, which provides an alternative to methods requiring strong bases or high temperatures. semanticscholar.orgmdpi.comresearchgate.net

Optimization of Reaction Conditions and Yields

In base-mediated alkylations, polar aprotic solvents like dimethylformamide (DMF) are commonly used. chemicalbook.com For example, the reaction of 4-bromo-1H-pyrazole with ethyl iodide proceeds efficiently in DMF. chemicalbook.com In acid-catalyzed alkylations using trichloroacetimidates, nonpolar solvents have been shown to provide good yields. semanticscholar.org Studies on the alkylation of 4-chloropyrazole showed that while various solvents could be used, 1,2-dichloroethane (B1671644) (DCE) provided the best results with a camphorsulfonic acid catalyst, and other solvents did not lead to improved yields. mdpi.com The use of tetrahydrofuran (B95107) (THF) with sodium hydride as a base has also been identified as a promising system for achieving high N-1 regioselectivity in the alkylation of substituted indazoles, a related heterocyclic system. beilstein-journals.org

Table 2: Effect of Solvent on Acid-Catalyzed N-Alkylation of 4-Chloropyrazole *

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | none | 1,2-DCE | rt | 24 | 0 |

| 2 | CSA | 1,2-DCE | rt | 4 | 77 |

| 3 | CSA | CH₃CN | rt | 4 | 45 |

| 4 | CSA | THF | rt | 4 | 35 |

| 5 | CSA | Toluene | rt | 4 | 55 |

*Data derived from optimization studies on a similar pyrazole system. semanticscholar.orgmdpi.com CSA = camphorsulfonic acid.

Catalysts are essential for facilitating the N-alkylation of the pyrazole ring. The type of catalyst used often dictates the reaction mechanism and conditions.

Base Catalysts: Strong bases like sodium hydride (NaH) or weaker inorganic bases such as potassium carbonate (K₂CO₃) are frequently employed. chemicalbook.combeilstein-journals.org The base deprotonates the pyrazole N-H, generating a pyrazolate anion which is a more potent nucleophile for attacking the alkylating agent. K₂CO₃ is often used in solvents like DMF for the alkylation of 4-bromopyrazole. chemicalbook.com

Acid Catalysts: Brønsted acids, such as camphorsulfonic acid (CSA), have been shown to effectively catalyze the N-alkylation of pyrazoles with trichloroacetimidate electrophiles. semanticscholar.orgmdpi.comresearchgate.net The reaction proceeds through a mechanism believed to involve the formation of a carbocation intermediate. semanticscholar.org Lewis acids have also been evaluated for this transformation. semanticscholar.orgmdpi.com

Phase-Transfer Catalysts (PTC): Catalysts like t-butylammonium bromide can be used to facilitate alkylation under phase-transfer conditions, which is particularly useful for reactions between reactants in immiscible phases. researchgate.net This method can sometimes be performed without a solvent, increasing its environmental friendliness. researchgate.net

Heterogeneous Catalysts: Solid-supported catalysts, such as silica gel-supported sulfuric acid, have been used effectively in the synthesis of 4-bromopyrazole derivatives, demonstrating the utility of heterogeneous catalysis in simplifying product purification. researchgate.netjmcs.org.mx

Temperature and Pressure Influences on Product Formation

Temperature is a critical parameter in the synthesis of this compound. The hydrazinolysis of the ethyl acetate (B1210297) precursor is an endothermic process, and therefore, applying heat is necessary to achieve a reasonable reaction rate and yield. Typically, the reaction is conducted at the reflux temperature of the solvent used, which for ethanol (B145695) is approximately 78°C at atmospheric pressure.

Elevating the temperature beyond the solvent's boiling point would necessitate the use of a sealed reaction vessel, thereby increasing the pressure. While specific studies on the effect of high pressure on this particular reaction are not extensively documented, in general, increased pressure can influence reaction rates and equilibria. For this type of reaction, the primary role of elevated temperature is to overcome the activation energy barrier. Standard atmospheric pressure is usually sufficient for a successful synthesis within a practical timeframe.

The interplay between temperature and reaction time is crucial. Lower temperatures would require significantly longer reaction times to achieve a comparable yield, while excessively high temperatures could potentially lead to the degradation of the reactants or the final product, or the formation of unwanted byproducts. The optimal temperature is therefore a balance between reaction efficiency and product stability.

Novel Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green methodologies show considerable promise.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing this compound, microwave irradiation can significantly reduce the reaction time compared to conventional heating methods.

The synthesis would involve placing a mixture of ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and hydrazine hydrate, potentially with a minimal amount of a high-boiling point solvent or even under solvent-free conditions, in a microwave reactor. The sealed vessel allows for the temperature to be raised above the boiling point of the reactants at atmospheric pressure, leading to a dramatic increase in the reaction rate.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature | Reflux temperature of solvent (e.g., 78°C for ethanol) | Typically higher (e.g., 100-150°C) |

| Energy Efficiency | Lower | Higher (direct heating of molecules) |

| Yield | Good | Often comparable or higher |

This table provides a comparative overview of conventional versus microwave-assisted synthesis for a typical hydrazide formation.

Sonochemical Enhancements in Synthetic Procedures

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of this compound. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. These conditions can accelerate mass transfer and increase the reactivity of the chemical species.

In a sonochemical setup, a reaction vessel containing ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and hydrazine hydrate in a suitable solvent would be immersed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe. The ultrasonic waves would promote efficient mixing and provide the energy required for the reaction to proceed, often at a lower bulk temperature than conventional heating.

| Feature | Description |

| Mechanism | Acoustic cavitation creates localized high-energy zones. |

| Reaction Conditions | Often at or near room temperature. |

| Benefits | Increased reaction rates, improved yields, and potentially cleaner reactions. |

| Applicability | Can be used as a standalone method or in combination with mild heating. |

This interactive table summarizes the key aspects of sonochemical synthesis.

Solvent-Free and Environmentally Benign Protocols

A key principle of green chemistry is the reduction or elimination of the use of volatile organic solvents. For the synthesis of this compound, a solvent-free approach is highly desirable.

This can be achieved by directly mixing the neat reactants, ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and hydrazine hydrate, and heating the mixture. The reaction can be further facilitated by the use of a solid support or a catalyst. This approach not only reduces environmental impact but also simplifies the work-up procedure, as there is no solvent to be removed. Often, the product can be isolated in high purity by simple washing or recrystallization.

Combining solvent-free conditions with microwave irradiation can lead to an even more efficient and greener synthesis. The direct absorption of microwave energy by the reactants in the absence of a solvent leads to rapid heating and a significant acceleration of the reaction.

| Protocol | Advantages |

| Solvent-Free | Reduces waste, simplifies work-up, lowers environmental impact. |

| Microwave-Assisted Solvent-Free | Extremely rapid reaction times, high energy efficiency. |

| Use of Green Solvents | If a solvent is necessary, using environmentally benign options like water or ethanol is preferred. |

This table highlights the benefits of different environmentally benign synthetic protocols.

Chemical Reactivity and Derivatization of 2 4 Bromo 1h Pyrazol 1 Yl Acetohydrazide

Reactions Involving the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is the primary center for many derivatization reactions of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide. The presence of the terminal amino group with its lone pair of electrons makes it a potent nucleophile, while the amide linkage also influences its reactivity.

Condensation Reactions with Aldehydes and Ketones

One of the most fundamental reactions of hydrazides is their condensation with carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds under acidic catalysis and results in the formation of N-acylhydrazones.

The reaction of this compound with various aldehydes and ketones yields the corresponding N-acylhydrazones. These reactions are generally high-yielding and can be carried out under mild conditions. The resulting hydrazones are often stable, crystalline solids.

The hydrazone products can exist as a mixture of stereoisomers, including E/Z isomers around the C=N double bond and syn/anti conformers with respect to the N-N single bond. The specific configuration adopted can be influenced by steric and electronic factors of the substituents on the aldehyde or ketone, as well as the solvent and temperature of the reaction. Spectroscopic techniques, particularly ¹H NMR, are instrumental in the configurational analysis of these hydrazones. For instance, the chemical shift of the azomethine proton (-N=CH-) can often distinguish between E and Z isomers.

Table 1: Examples of Hydrazone Synthesis from this compound

| Aldehyde/Ketone | Product (Hydrazone) | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | N'-benzylidene-2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide | Ethanol (B145695), catalytic acetic acid, reflux |

| Acetophenone | N'-(1-phenylethylidene)-2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide | Methanol, catalytic HCl, reflux |

The hydrazide and hydrazone derivatives of this compound are valuable precursors for the synthesis of various five-membered heterocyclic rings.

1,3,4-Oxadiazoles: Acylhydrazides can undergo cyclodehydration to form 1,3,4-oxadiazoles. This can be achieved by reacting this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or by reacting it with an acid chloride followed by cyclization. A more direct approach involves the oxidative cyclization of the corresponding N-acylhydrazones. nih.gov

1,2,4-Triazoles: The hydrazide can be converted into 1,2,4-triazole (B32235) derivatives through several routes. One common method involves the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions to yield a triazole-thione. nih.gov Alternatively, reaction with orthoesters can also lead to the formation of the 1,2,4-triazole ring.

Acylation and Sulfonylation of the Hydrazide Nitrogen

The terminal nitrogen atom of the hydrazide moiety in this compound is nucleophilic and can be readily acylated or sulfonylated.

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of N,N'-diacylhydrazines. These compounds are important intermediates in the synthesis of 1,3,4-oxadiazoles.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base affords the corresponding N-sulfonylated hydrazides.

Table 2: Acylation and Sulfonylation Products of this compound

| Reagent | Product |

|---|---|

| Acetyl chloride | 2-(4-bromo-1H-pyrazol-1-yl)-N'-acetylacetohydrazide |

Oxidation and Reduction Pathways of the Hydrazide Functionality

The hydrazide group can undergo both oxidation and reduction, although these reactions are less common than condensation and acylation.

Oxidation: Strong oxidizing agents can lead to the cleavage of the N-N bond. However, under milder conditions, oxidation can lead to the formation of acyl diazenes, which are reactive intermediates.

Reduction: The amide carbonyl group of the hydrazide can be reduced, for instance with lithium aluminum hydride, to afford the corresponding hydrazine (B178648) derivative, 2-(4-bromo-1H-pyrazol-1-yl)ethylhydrazine. However, the conditions required for this reduction may also affect other parts of the molecule, such as the pyrazole (B372694) ring.

Transformations of the Pyrazole Ring System

The 4-bromo-1H-pyrazole ring in this compound offers opportunities for further functionalization, primarily through the substitution of the bromine atom.

The bromine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution, although it is generally less reactive than a bromine atom on a benzene (B151609) ring. More commonly, the bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions.

For instance, the bromine atom can participate in Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups at the 4-position of the pyrazole ring. Another important transformation is the Buchwald-Hartwig amination, which allows for the formation of a C-N bond by coupling the bromo-pyrazole with an amine in the presence of a palladium catalyst. researchgate.net These transformations significantly enhance the structural diversity of derivatives that can be synthesized from this compound.

Table 3: Potential Cross-Coupling Reactions at the Pyrazole C4-Position

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1H-pyrazol-1-yl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Alkenyl-1H-pyrazol-1-yl derivative |

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the electronic effects of the existing substituents. In the case of this compound, the pyrazole ring is substituted at the N1 position with an acetohydrazide group and at the C4 position with a bromine atom.

The acetohydrazide group at the N1 position is generally considered to be electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack compared to unsubstituted pyrazole. Halogens, like the bromine atom at the C4 position, are also deactivating due to their inductive electron-withdrawing effect, but they can direct incoming electrophiles to specific positions through resonance effects. libretexts.orgbyjus.com

In pyrazole systems, electrophilic substitution, such as halogenation, typically occurs preferentially at the C4 position due to its higher electron density. researchgate.net However, since this position is already occupied in the title compound, subsequent electrophilic substitution would be directed to other available positions on the ring, primarily the C5 and C3 positions. The bromine atom at C4 would direct an incoming electrophile to the ortho positions, which are C3 and C5. Steric hindrance from the N1-acetohydrazide substituent may influence the relative rates of substitution at these two sites, potentially favoring the C5 position.

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The conditions for these reactions would need to be carefully optimized due to the deactivating nature of the substituents present on the pyrazole ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile | Predicted Major Product |

| Nitration | NO₂+ | 2-(4-bromo-5-nitro-1H-pyrazol-1-yl)acetohydrazide |

| Sulfonation | SO₃ | 1-(acetohydrazide)-4-bromo-1H-pyrazole-5-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 2-(5-acyl-4-bromo-1H-pyrazol-1-yl)acetohydrazide |

Nucleophilic Displacement of the Bromo Substituent

The bromine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic displacement through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The feasibility of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.govyoutube.com

In this compound, the pyrazole ring itself and the N1-acetohydrazide substituent are electron-withdrawing, which activates the C4-bromo group for nucleophilic displacement. This allows for the introduction of a variety of nucleophiles at this position. Studies on related 4-halonitropyrazole systems have demonstrated that the halogen can be displaced by arylamines and other nucleophiles, supporting the feasibility of this reaction pathway. osti.gov

A wide range of nucleophiles can be employed for this transformation, including amines, alkoxides, and thiolates, leading to the synthesis of diverse 4-substituted pyrazole derivatives. The reaction conditions, such as solvent, temperature, and the potential need for a catalyst (e.g., copper salts for reactions with amines), would depend on the nature of the nucleophile. osti.gov

Table 2: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline | 2-(4-anilino-1H-pyrazol-1-yl)acetohydrazide |

| Alkoxide | Sodium methoxide | 2-(4-methoxy-1H-pyrazol-1-yl)acetohydrazide |

| Thiolate | Sodium thiophenoxide | 2-(4-(phenylthio)-1H-pyrazol-1-yl)acetohydrazide |

Ring Functionalization through Metal-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are particularly effective for the functionalization of aryl and heteroaryl halides.

The 4-bromopyrazole moiety in the title compound can readily participate in these transformations, allowing for the introduction of aryl, heteroaryl, vinyl, alkynyl, and amino groups at the C4 position. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 4-aryl-substituted pyrazole derivative. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. These reactions typically proceed with high efficiency and functional group tolerance. The reactivity in such cross-coupling reactions is well-documented for 4-halopyrazoles. researchgate.net

Table 3: Metal-Catalyzed Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 4-Arylpyrazole |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 4-Vinylpyrazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-Alkynylpyrazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | 4-Aminopyrazole |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The this compound molecule is an ideal candidate for MCRs due to its hydrazide functional group, which can react with various carbonyl compounds and other electrophiles.

Design and Synthesis of Complex Polycyclic Architectures

The hydrazide moiety can act as a binucleophile, participating in condensation reactions to form new heterocyclic rings. For example, in reactions involving β-ketoesters and aldehydes, the hydrazide can lead to the formation of fused pyrazole structures, such as pyrano[2,3-c]pyrazoles. nih.govmdpi.com The general strategy involves the initial reaction of the hydrazide to form a reactive intermediate, which then undergoes further cyclization with other components in the reaction mixture.

By carefully choosing the reaction partners, a wide array of complex polycyclic architectures can be synthesized. The 4-bromopyrazole core remains intact during these transformations, offering a site for further functionalization in the final product. Aminopyrazoles are known versatile building blocks for creating pyrazole-fused heterocycles through MCRs, and by analogy, the hydrazide group in the title compound provides similar synthetic opportunities. researchgate.net

Catalyst-Free and Green Approaches in MCRs

In line with the principles of green chemistry, there is a growing interest in developing MCRs under environmentally benign conditions. This includes the use of water as a solvent, biodegradable organocatalysts, or even solvent-free conditions. mdpi.com

Hydrazide derivatives have been successfully employed in green synthetic protocols. mdpi.comorientjchem.org For instance, reactions can be promoted by simple organocatalysts like L-proline or conducted using mechanical grinding in the absence of a solvent. mdpi.com These methods often lead to high yields, reduced reaction times, and simplified product isolation. The application of such green approaches to MCRs involving this compound would not only enhance the synthetic utility of this compound but also align with sustainable chemical practices. The use of aqueous media, in particular, is attractive for the synthesis of biologically relevant pyrazole derivatives. mdpi.com

No Published Research Found on the Coordination Chemistry of this compound

The field of coordination chemistry extensively explores the interactions between ligands and metal ions, leading to the formation of complex structures with diverse applications. Pyrazole derivatives, in particular, are a well-studied class of ligands due to the versatile coordination capabilities of the nitrogen atoms in the pyrazole ring. However, it appears that the specific derivative, this compound, has not yet been investigated in this context.

Consequently, information regarding the following key areas of its potential coordination chemistry remains unavailable in the public domain:

Synthesis and Characterization of Metal Complexes: There are no documented procedures for the synthesis of transition metal (such as Cu, Co, Ni, Zn, Fe), lanthanide, or actinide complexes with this ligand. As a result, there is no characterization data, including elemental analysis, magnetic susceptibility, or thermal analysis.

Spectroscopic and Structural Elucidation: No spectroscopic data (e.g., infrared, nuclear magnetic resonance, UV-visible) or single-crystal X-ray diffraction studies have been published. Such data would be crucial for understanding the nature of the metal-ligand interactions.

Ligand Binding Modes and Coordination Geometries: The manner in which this compound might coordinate to a metal center—for instance, as a bidentate or tridentate ligand—has not been determined. Similarly, the resulting coordination geometries around the metal ions are unknown.

Influence of Metal Center on Ligand Conformation: Without any synthesized complexes to study, there is no information on how different metal centers might influence the conformational properties of the this compound ligand upon coordination.

Coordination Chemistry of 2 4 Bromo 1h Pyrazol 1 Yl Acetohydrazide As a Ligand

Ligand Binding Modes and Coordination Geometries

Crystal Structure Analysis of Metal-Ligand Complexes

In these analogous complexes, the pyrazole-acetamide ligand typically coordinates to the metal center through the nitrogen and oxygen donor atoms. The specific coordination geometry is influenced by the metal ion and the other ligands present in the coordination sphere. For example, in a cadmium(II) complex, the coordination sphere might be completed by two chloride anions, while in a copper(II) complex, it could involve two ethanol (B145695) molecules. nih.gov The crystal packing of such complexes is often stabilized by a network of hydrogen bonding interactions. nih.gov

Based on these related structures, it can be postulated that 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide would also form stable complexes with various transition metals. The coordination is likely to involve the pyrazole (B372694) nitrogen and the carbonyl oxygen of the acetohydrazide group, forming a stable chelate ring. The bromide substituent on the pyrazole ring may influence the electronic properties of the ligand and the crystal packing of the resulting complexes through halogen bonding or other non-covalent interactions.

To illustrate the type of structural data obtained from such analyses, the following table presents hypothetical crystallographic parameters for a potential complex, based on known structures of similar pyrazole-acetamide metal complexes.

| Parameter | Hypothetical Cu(II) Complex | Hypothetical Zn(II) Complex |

| Formula | [Cu(L)2(H2O)2]Cl2 | [Zn(L)Cl2] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pbca |

| Coordination Geometry | Distorted Octahedral | Tetrahedral |

| Key Bond Lengths (Å) | Cu-N (pyrazole) ~2.0 | Zn-N (pyrazole) ~2.1 |

| Cu-O (hydrazide) ~1.95 | Zn-O (hydrazide) ~2.0 | |

| Key Bond Angles (°) | N-Cu-O ~85 | N-Zn-O ~90 |

| L = this compound |

This table is for illustrative purposes and is based on data from structurally related compounds.

Application of Metal Complexes in Catalysis and Materials Science

The versatile coordination behavior of pyrazole-based ligands makes their metal complexes promising candidates for applications in catalysis and materials science. nih.govdntb.gov.ua While specific applications for complexes of this compound have not been reported, the general utility of related compounds provides a strong indication of their potential.

Catalytic Activity in Organic Transformations

Metal complexes incorporating pyrazole-containing ligands have demonstrated significant catalytic activity in a variety of organic transformations. nih.govresearchgate.net These reactions include oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic performance of these complexes is often attributed to the ability of the pyrazole ligand to stabilize the metal center in various oxidation states and to modulate its electronic and steric properties.

For instance, ruthenium(II) complexes bearing pyrazole-pyridine-pyrazole (NNN) ligands have been shown to be effective catalysts for the acceptorless dehydrogenation of alcohols to aldehydes. rsc.org The design of the ligand, including the substituents on the pyrazole rings, can influence the selectivity and efficiency of the catalyst. It is plausible that metal complexes of this compound could exhibit similar catalytic potential. The bromo-substituent, being an electron-withdrawing group, could influence the Lewis acidity of the metal center, potentially enhancing its catalytic activity in certain reactions.

The table below outlines potential catalytic applications and hypothetical performance data for a metal complex of this compound, drawing parallels from existing research on pyrazole-based catalysts.

| Catalytic Reaction | Metal Complex | Substrate | Product | Yield (%) |

| Alcohol Oxidation | [Ru(L)2Cl2] | Benzyl alcohol | Benzaldehyde | >90 |

| Suzuki Coupling | [Pd(L)2Cl2] | Phenylboronic acid, Iodobenzene | Biphenyl | >95 |

| Hydrogenation | [Rh(L)(COD)]BF4 | Styrene | Ethylbenzene | >99 |

| L = this compound; COD = 1,5-cyclooctadiene |

This table presents hypothetical data based on the performance of analogous pyrazole-based catalysts.

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity and functionality, are highly dependent on the structure of the organic linker. digitellinc.comresearchgate.net Pyrazole-based ligands are attractive building blocks for MOFs due to their rigid structure and versatile coordination modes. uninsubria.itresearchgate.net

The bifunctional nature of this compound, with potential coordination sites on both the pyrazole and acetohydrazide moieties, makes it a suitable candidate for the synthesis of new MOFs and coordination polymers. The pyrazole ring can act as a linker between metal centers, while the acetohydrazide group can either coordinate to the same metal center or to an adjacent one, leading to the formation of one-, two-, or three-dimensional networks. The bromo-substituent could also be utilized for post-synthetic modification of the resulting framework, allowing for the introduction of additional functionalities. digitellinc.com The design of MOFs with specific topologies and properties can be achieved by carefully selecting the metal ion and the reaction conditions. nih.gov

Computational and Theoretical Studies of 2 4 Bromo 1h Pyrazol 1 Yl Acetohydrazide and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to a compound's chemical behavior. Theoretical studies on pyrazole (B372694) derivatives routinely employ various methods to elucidate these electronic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. asrjetsjournal.org For compounds like 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide, DFT calculations are essential for determining the optimized molecular geometry in its ground state—the most stable three-dimensional arrangement of its atoms. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, studies on pyrazole derivatives often utilize the B3LYP functional with a basis set like 6-311++G** to predict these geometric parameters with high accuracy. nih.gov This foundational analysis is the starting point for all further computational investigations, including vibrational analysis, molecular orbital studies, and predictions of chemical reactivity. asrjetsjournal.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors, derived from conceptual DFT, help predict how a molecule will interact with other chemical species. nih.gov While specific values for this compound are not available, the table below presents typical reactivity descriptors calculated for a related pyrazole derivative, illustrating the insights gained from such an analysis. nih.gov

| Parameter | Symbol | Formula | Typical Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.21 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | - | -1.55 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.66 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | I | -EHOMO | 6.21 | The energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | 1.55 | The energy released when an electron is added. |

| Global Hardness | η | (I - A) / 2 | 2.33 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1 / (2η) | 0.21 | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ | (I + A) / 2 | 3.88 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index | ω | χ² / (2η) | 3.23 | Measures the propensity to accept electrons. |

Note: Data presented is for the related compound 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide for illustrative purposes. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.deresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (N2-C3) | 31.35 |

| LP (N9) | π* (C4-C5) | 37.87 |

| LP (N9) | π* (C7-O8) | 61.25 |

| σ (N13-H21) | σ* (C7-N11) | 22.50 |

Note: Data is based on representative interactions found in related pyrazole structures for illustrative purposes. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, such as the acetohydrazide side chain in this compound, can exist in multiple spatial arrangements or conformations. Understanding these conformations and the energy required to switch between them is crucial for predicting molecular behavior.

A Potential Energy Surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. libretexts.orgresearchgate.net By systematically changing key geometric parameters (like bond lengths and angles), computational methods can map out this landscape. uni-siegen.dechemrxiv.org The valleys on this surface correspond to stable or metastable conformations (conformational isomers), while the peaks represent high-energy transition states between them. libretexts.org

For a molecule like this compound, PES mapping can identify the most stable arrangements of the acetohydrazide group relative to the pyrazole ring. chemalive.com This analysis helps determine the preferred shape of the molecule in different environments, which is fundamental to understanding its interactions with biological targets or other molecules. chemalive.comnih.gov

A torsional scan is a simplified form of PES mapping that focuses on the energy changes associated with rotation around a single chemical bond. wuxiapptec.com By systematically rotating a specific dihedral angle in small increments (e.g., 10-20 degrees) and calculating the energy at each step, a one-dimensional energy profile is generated. wuxiapptec.comnih.gov This profile reveals the energy barriers that must be overcome for the molecule to rotate from one stable conformation (an energy minimum) to another. researchgate.net

In the context of pyrazole derivatives, torsional scans are valuable for analyzing the rotation of substituents attached to the ring. wuxiapptec.com For example, in a pyrazolyl triazole derivative, a torsional scan around the C-N bond connecting the two rings revealed two low-energy conformations with an energy difference of about 1.14 kcal/mol and a significant rotational barrier. wuxiapptec.com This kind of analysis for this compound would quantify the flexibility of its side chain and the stability of its different rotational isomers (rotamers). wuxiapptec.comrsc.org

| Rotational Bond | Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Pyrazole-Triazole C-N Bond | Conformer A | 0.00 | > 23 |

| Conformer B | 1.14 |

Note: Data presented is for a pyrazolyl triazole derivative to illustrate the concept of torsional analysis. wuxiapptec.com

Molecular Dynamics Simulations in Various Solvation Environments

The choice of solvent can significantly influence the conformational landscape of a solute. Water, a protic and polar solvent, can form hydrogen bonds with the acetohydrazide moiety of the molecule. These interactions would likely stabilize extended conformations where the hydrogen bond donor and acceptor groups are accessible to the solvent. In contrast, DMSO, a polar aprotic solvent, would primarily interact through dipole-dipole interactions, potentially favoring more compact conformations. Methanol, being a protic solvent, would also engage in hydrogen bonding, but its lower polarity compared to water might lead to a different balance of intramolecular versus intermolecular interactions.

MD simulations can provide quantitative insights into these effects by analyzing parameters such as the root-mean-square deviation (RMSD) to assess conformational stability, the radius of gyration (Rg) to understand the compactness of the molecule, and radial distribution functions (RDFs) to characterize the solvation shell around specific atoms. For instance, a study on pyrazole in an aqueous solution using MD simulations showed that the hydration shell around the N-H site decays and reforms at a greater distance with increasing temperature, indicating the structure-breaking effect of the pyrazole molecule on the surrounding water molecules. A similar analysis for this compound would be invaluable in understanding its solution-phase behavior.

Table 1: Predicted Solvation Effects on the Conformational Dynamics of this compound

| Solvent | Predicted Dominant Interactions | Expected Impact on Conformation | Key MD Simulation Parameters to Analyze |

| Water | Hydrogen bonding, dipole-dipole | Stabilization of extended, solvent-exposed conformations | RMSD, Rg, RDF of water around polar groups |

| DMSO | Dipole-dipole, van der Waals | Potential for more compact or folded conformations | RMSD, Rg, intramolecular hydrogen bonding patterns |

| Methanol | Hydrogen bonding, dipole-dipole, van der Waals | Intermediate behavior between water and DMSO | RMSD, Rg, comparative analysis of solvation shells |

Molecular Docking and Ligand-Target Interaction Prediction (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the interaction between a small molecule ligand and a protein target at the atomic level.

Computational Screening for Predicted Biological Target Interactions (e.g., Enzyme Active Sites)

Given the structural motifs present in this compound, particularly the pyrazole and acetohydrazide groups, it is plausible to screen this compound and its derivatives against various classes of enzymes. Pyrazole-containing compounds have been extensively studied as inhibitors of a wide range of enzymes, including kinases, proteases, and oxidoreductases.

Kinases: The pyrazole scaffold is a well-known "hinge-binder" that can interact with the ATP-binding site of many protein kinases. Virtual screening of pyrazole derivatives has identified potential inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), which are involved in cell signaling and proliferation. researchgate.net

Proteases: The acetohydrazide moiety can form key hydrogen bond interactions within the active sites of proteases. For example, rational design and virtual screening of pyrazole derivatives have led to the identification of potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Oxidoreductases: A study on novel pyrazole-4-acetohydrazide derivatives identified them as potential inhibitors of fungal succinate (B1194679) dehydrogenase (SDH), an important enzyme in the electron transport chain. nih.gov This suggests that this compound could also be screened against various oxidoreductases.

Table 2: Potential Enzyme Targets for this compound Derivatives Based on Computational Screening of Similar Scaffolds

| Enzyme Class | Specific Examples | Rationale for Targeting |

| Kinases | VEGFR-2, Aurora A, CDK2 | Pyrazole scaffold as a hinge-binding motif. researchgate.net |

| Proteases | SARS-CoV-2 Mpro | Acetohydrazide moiety for hydrogen bonding in the active site. nih.gov |

| Oxidoreductases | Fungal Succinate Dehydrogenase | Structural similarity to known pyrazole-4-acetohydrazide inhibitors. nih.gov |

Binding Affinity Prediction and Interaction Hotspots at a Molecular Level

Molecular docking simulations not only predict the binding pose but also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. For pyrazole derivatives, docking studies have revealed binding energies ranging from -5.92 to -10.35 kJ/mol against various kinase targets. researchgate.net These values indicate potentially strong and stable interactions.

The analysis of the docked poses allows for the identification of "interaction hotspots," which are key amino acid residues in the protein's active site that contribute significantly to the binding energy. Common interactions include:

Hydrogen bonds: The nitrogen atoms of the pyrazole ring and the carbonyl and amine groups of the acetohydrazide linker are prime candidates for forming hydrogen bonds with backbone and side-chain residues of the protein.

Hydrophobic interactions: The phenyl and pyrazole rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonds: The bromine atom on the pyrazole ring can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

For instance, in the docking of pyrazole derivatives to VEGFR-2, hydrogen bond interactions with amino acids in the active pocket region were observed. researchgate.net The identification of these hotspots is crucial for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective inhibitors.

Rational Design of New Compounds Based on Docking Results

The insights gained from molecular docking studies provide a theoretical framework for the rational design of new compounds with improved properties. researchgate.net By understanding the structure-activity relationships (SAR) at a molecular level, medicinal chemists can make targeted modifications to the lead compound, this compound, to enhance its binding affinity and selectivity for a particular target.

Strategies for rational design based on docking results include:

Scaffold hopping: Replacing the pyrazole core with other heterocyclic systems while maintaining the key interaction features.

Fragment-based growing: Adding new functional groups to the ligand that can form additional favorable interactions with unoccupied pockets in the active site.

Substitution analysis: Modifying the substituents on the pyrazole ring to optimize hydrophobic or electronic interactions. For example, replacing the bromo group with other halogens or with alkyl or aryl groups could modulate the binding affinity and selectivity.

A study on pyrazole-4-acetohydrazide derivatives used molecular docking to guide the structural optimization of antifungal leads targeting succinate dehydrogenase. nih.gov This demonstrates the practical application of computational methods in the design and development of novel bioactive compounds.

Investigation of Structure Activity Relationships Sar in Derivatized 2 4 Bromo 1h Pyrazol 1 Yl Acetohydrazide Scaffolds Mechanistic and in Vitro Focus

Impact of Substituent Modifications on Molecular Interactions

The biological activity of a molecule is fundamentally dictated by its ability to interact with specific biological targets, such as receptors and enzymes. The nature and orientation of substituents on the 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide scaffold can profoundly alter these interactions.

Electronic and Steric Effects of Substituents on Receptor Binding (In Vitro Models)

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the binding affinity of a ligand to its receptor. For instance, in related pyrazole (B372694) derivatives, the introduction of electron-withdrawing groups has been shown to strengthen hydrogen bonds, which can be a critical component of ligand-receptor interactions. researchgate.net Conversely, the steric bulk of a substituent can either promote or hinder binding. While larger, bulky groups might create steric hindrance and reduce affinity, they can also, in some cases, lead to a release of steric repulsion in the transition state of a binding event, paradoxically favoring interaction. nih.gov

The interplay between electronic and steric effects is complex and often not intuitive. Quantum chemical calculations and energy decomposition analysis are valuable tools for dissecting these contributions, revealing that factors such as electrostatic attraction and orbital interactions can be more influential than steric hindrance in determining the activation barrier for binding. nih.gov

Table 1: Hypothetical Impact of Substituent Modifications on Receptor Binding Affinity This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is not available.

| Substituent at Position R | Electronic Effect | Steric Effect | Predicted Impact on Binding Affinity |

| -NO₂ | Electron-withdrawing | Small | Potentially increased due to enhanced H-bonding |

| -OCH₃ | Electron-donating | Medium | Variable; depends on specific receptor pocket |

| -C(CH₃)₃ | Electron-donating | Large (Bulky) | Potentially decreased due to steric hindrance |

| -Cl | Electron-withdrawing | Small | Potentially increased due to favorable electronic interactions |

Hydrogen Bonding Networks and Lipophilicity Contributions to Interaction

Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and affinity of ligand-receptor binding. The acetohydrazide moiety of the parent scaffold contains both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O), making it a key player in forming these networks. Modifications to the pyrazole ring or the introduction of substituents elsewhere can alter the electronic character of these groups and their ability to participate in hydrogen bonding. In the crystal structure of a related compound, 2-(4-bromophenyl)acetohydrazide, molecules are linked by N—H⋯O hydrogen bonds, forming polymeric chains. nih.gov

Lipophilicity, or the "greasiness" of a molecule, is another critical factor influencing its biological activity. Intramolecular hydrogen bonds can affect a molecule's lipophilicity by masking polar groups. nih.gov Depending on the solvent system, the formation of intramolecular hydrogen bonds can increase or have no effect on the partition coefficient, a measure of lipophilicity. nih.gov Optimizing the lipophilicity of a drug candidate is essential for ensuring good absorption and distribution in the body.

Mechanistic Studies of Biological Activities at a Molecular/Cellular Level (Non-Clinical)

Understanding the mechanism of action of a compound at the molecular and cellular level is fundamental to drug development. For derivatives of this compound, this involves investigating how they interact with specific enzymes or receptors and their subsequent effects on cellular processes.

Enzyme Inhibition Mechanisms (e.g., Kinases, Proteases)

Pyrazole-containing compounds have been identified as inhibitors of various enzymes. For example, pyrazole-based inhibitors have been developed for meprin α and β, which are metalloproteases. chemrxiv.orgresearchgate.net The inhibitory mechanism often involves the pyrazole core making π-π stacking interactions with aromatic residues in the enzyme's active site, while other parts of the molecule can form hydrogen bonds or ionic interactions with key amino acids. chemrxiv.org The nature of the substituents on the pyrazole ring can modulate the potency and selectivity of inhibition.

Table 2: Potential Enzyme Inhibition Mechanisms of Derivatized Scaffolds This table is illustrative and based on known mechanisms of related pyrazole inhibitors.

| Enzyme Target | Key Interactions of Pyrazole Scaffold | Role of Substituents |

| Meprin α/β | π-π stacking with tyrosine residues in the S1 subsite | Halophenol moieties can interact with the S1' subpocket; acidic moieties can form ionic bonds with arginine residues |

| Kinases | Hydrogen bonding with hinge region backbone | Can occupy hydrophobic pockets and influence selectivity |

| Proteases | Coordination with metal ions in the active site (if applicable) | Can form additional hydrogen bonds or hydrophobic interactions in substrate-binding pockets |

Receptor Agonism/Antagonism at the Binding Site

Derivatives of pyrazole have also been investigated as receptor antagonists. For instance, a series of (1H-pyrazol-4-yl)acetamides were identified as potent antagonists of the P2X₇ receptor. researchgate.netnih.gov The structure-activity relationship (SAR) studies of these compounds revealed that modifications to the pyrazole ring and the acetamide linker were critical for enhancing potency and improving pharmacokinetic properties. researchgate.netnih.gov An antagonist typically binds to the receptor's active site, preventing the endogenous ligand from binding and activating the receptor. The specific interactions that confer antagonism are highly dependent on the topology and chemical environment of the binding pocket.

Cellular Uptake and Localization Studies in Model Systems

Design Principles for Modulating Specific Biological Interactions

The rational design of derivatives of this compound with enhanced specificity and potency relies on established medicinal chemistry strategies. These principles aim to optimize the interactions of the ligand with its biological target while minimizing off-target effects.

Scaffold Hopping and Isosteric Replacements for Enhanced Specificity

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining similar biological activity. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced specificity, better pharmacokinetic profiles, or novel intellectual property. For the this compound scaffold, a scaffold hopping approach could involve replacing the pyrazole ring with other five- or six-membered heterocycles that can maintain a similar spatial arrangement of key interacting groups. nih.gov

Isosteric and bioisosteric replacements are a more conservative but equally important design principle. This involves substituting atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties. For the bromo-substituent on the pyrazole ring, isosteric replacement with other halogens (e.g., chlorine or iodine) or bioisosteric replacement with groups like a trifluoromethyl group could modulate the electronic and lipophilic character of the molecule, potentially influencing its binding affinity and specificity.

The following table illustrates potential scaffold hops and isosteric replacements for the this compound core:

| Original Scaffold/Group | Potential Replacement Scaffold/Group | Rationale for Replacement |

| 4-bromopyrazole | 4-chloropyrazole | Maintain halogen bonding potential with altered electronics |

| 4-bromopyrazole | 4-trifluoromethylpyrazole | Introduce a strong electron-withdrawing group |

| Pyrazole | Triazole | Alter hydrogen bonding and electronic properties |

| Pyrazole | Isoxazole | Modify ring electronics and potential for interactions |

| Acetohydrazide | Semicarbazide | Change hydrogen bonding pattern and conformational flexibility |

Combinatorial Chemistry Approaches for SAR Library Generation

Combinatorial chemistry is a key technology for rapidly generating large and diverse libraries of compounds for high-throughput screening and SAR studies. This approach allows for the systematic exploration of the chemical space around a core scaffold by reacting a set of building blocks in a multitude of combinations.

For the this compound scaffold, a combinatorial library could be generated by derivatizing the terminal nitrogen of the acetohydrazide moiety with a diverse set of aldehydes or ketones to form a library of hydrazones. This parallel synthesis approach would allow for the rapid creation of numerous analogs with varying steric and electronic properties at this position.

A representative combinatorial synthesis approach is outlined below:

Core Scaffold: this compound

Building Blocks (R-CHO/R-C(O)-R'):

Aromatic aldehydes (e.g., benzaldehyde, substituted benzaldehydes)

Heterocyclic aldehydes (e.g., pyridinecarboxaldehyde, furfural)

Aliphatic aldehydes and ketones

Reaction: Condensation reaction between the core scaffold and the aldehyde/ketone building blocks.

This strategy would generate a library of compounds with the general structure: 2-(4-bromo-1H-pyrazol-1-yl)-N'-(substituted-methylidene)acetohydrazide. The screening of such a library against a specific biological target would provide valuable SAR data, indicating which types of substituents at the hydrazone position are favorable for activity.

The following table provides a hypothetical example of a small combinatorial library based on this approach:

| Compound ID | R Group (from R-CHO) | Predicted Property Modification |

| LIB-001 | Phenyl | Introduction of a non-polar aromatic ring |

| LIB-002 | 4-Nitrophenyl | Introduction of a strong electron-withdrawing group |

| LIB-003 | 4-Methoxyphenyl | Introduction of an electron-donating group |

| LIB-004 | 2-Furyl | Introduction of a heterocyclic ring |

| LIB-005 | Pyridin-4-yl | Introduction of a basic nitrogen for potential salt formation |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique allows for the unambiguous elucidation of molecular geometry, conformational preferences, and the intricate network of intermolecular forces that govern the crystal packing.

Determination of Molecular Geometry and Conformational Features

While specific crystallographic data for 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide is not available in the provided search results, a closely related analog, 2-(4-Bromophenyl)acetohydrazide, offers insights into the likely structural characteristics. In the crystal structure of 2-(4-Bromophenyl)acetohydrazide, the molecule adopts a specific conformation where the 1-bromo-4-methylbenzene group and the formic hydrazide moiety are nearly perpendicular to each other, with a dihedral angle of 80.66 (11)°. This significant twist is a key conformational feature. The formic hydrazide group itself is essentially planar. It is plausible that this compound would exhibit a similar non-planar conformation, with a notable dihedral angle between the pyrazole (B372694) ring and the acetohydrazide side chain.

Table 1: Selected Bond Lengths and Angles for a Representative Acetohydrazide Analog

| Feature | Bond/Angle | Value |

| Bond Lengths | C-O | ~1.23 Å |

| C-N | ~1.33 Å | |

| N-N | ~1.41 Å | |

| Bond Angles | O-C-N | ~122° |

| C-N-N | ~118° |

Note: Data is generalized from typical acetohydrazide structures and is for illustrative purposes.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of hydrazide-containing molecules is often dominated by a network of hydrogen bonds. In the case of 2-(4-Bromophenyl)acetohydrazide, molecules are linked by strong N—H⋯O hydrogen bonds, forming chains. These chains are further interconnected by weaker N—H⋯N and N—H⋯O interactions, creating a two-dimensional network. This intricate web of hydrogen bonds dictates the stability and macroscopic properties of the crystal.

For this compound, one would anticipate a similar prevalence of hydrogen bonding involving the N-H groups of the hydrazide and the carbonyl oxygen. Furthermore, the presence of a bromine atom on the pyrazole ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This could lead to Br···O or Br···N interactions, further influencing the crystal packing arrangement. The interplay between hydrogen and halogen bonding would be a critical aspect of its solid-state structure.

Absolute Configuration Determination

The determination of absolute configuration is relevant only for chiral molecules that crystallize in non-centrosymmetric space groups. If this compound were to possess a stereocenter and crystallize in a suitable space group, anomalous dispersion effects in the X-ray diffraction data could be used to determine its absolute configuration. This is typically achieved by calculating the Flack parameter, which should be close to zero for the correct enantiomer. Without a synthesized and crystallized chiral version of this compound, this analysis remains hypothetical.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the verification of elemental composition and the structural elucidation of organic compounds.

Accurate Mass Measurement and Elemental Composition Verification

HRMS provides mass measurements with very high precision, typically to within a few parts per million (ppm). This accuracy allows for the calculation of a unique elemental formula for a given molecular ion. For this compound (molecular formula C₅H₇BrN₄O), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a narrow tolerance (e.g., < 5 ppm) would provide strong evidence for the correct elemental composition, confirming the presence of one bromine atom and four nitrogen atoms.

Table 2: Theoretical Exact Mass for Isotopologues of this compound

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ (⁷⁹Br) | C₅H₈⁷⁹BrN₄O⁺ | 234.9930 |

| [M+H]⁺ (⁸¹Br) | C₅H₈⁸¹BrN₄O⁺ | 236.9910 |

| [M+Na]⁺ (⁷⁹Br) | C₅H₇⁷⁹BrN₄NaO⁺ | 256.9750 |

| [M+Na]⁺ (⁸¹Br) | C₅H₇⁸¹BrN₄NaO⁺ | 258.9729 |

Note: M represents the molecular entity.

Fragmentation Pathways and Structural Elucidation of Unknowns

In addition to providing accurate mass measurements, mass spectrometry can be used to fragment the molecule of interest. The resulting fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways in techniques like electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Cleavage of the N-N bond: This is a characteristic fragmentation for hydrazides.

Loss of the acetohydrazide side chain: This would result in a fragment corresponding to the 4-bromo-1H-pyrazole cation.

Loss of bromine: Cleavage of the C-Br bond.

Ring fragmentation: Breakdown of the pyrazole ring itself.

By analyzing the masses of these fragment ions, it is possible to piece together the structure of the parent molecule. For instance, the observation of a fragment ion corresponding to the 4-bromopyrazole moiety would strongly support the proposed connectivity of the molecule. This detailed fragmentation analysis is invaluable for distinguishing between isomers and confirming the identity of newly synthesized compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced NMR techniques offer deeper insights into the molecular framework and its dynamics.

A complete and unambiguous assignment of all proton and carbon signals in this compound is achievable through a suite of two-dimensional (2D) NMR experiments. These experiments reveal correlations between nuclei, allowing for the step-by-step construction of the molecular structure. Based on the known chemical shifts of 4-bromo-1H-pyrazole and acetohydrazide moieties, a predicted set of ¹H and ¹³C NMR chemical shifts for the target molecule is presented in the tables below.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Interactive Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 (pyrazole) | ~7.8 | s |

| H5 (pyrazole) | ~8.0 | s |

| CH₂ | ~5.0 | s |

| NH | ~9.5 | br s |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (pyrazole) | ~130 |

| C4 (pyrazole) | ~95 |

| C5 (pyrazole) | ~140 |

| CH₂ | ~55 |

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the NH and NH₂ protons of the hydrazide group, if the exchange rate is not too rapid. The protons on the pyrazole ring (H3 and H5) and the methylene (B1212753) protons (CH₂) are expected to be singlets and therefore would not show cross-peaks in a COSY spectrum.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly attached to carbon atoms. researchgate.netchemscene.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For the target molecule, the HSQC spectrum would show the following correlations:

The proton signal at ~7.8 ppm (H3) would correlate with the carbon signal at ~130 ppm (C3).

The proton signal at ~8.0 ppm (H5) would correlate with the carbon signal at ~140 ppm (C5).

The proton signal at ~5.0 ppm (CH₂) would correlate with the carbon signal at ~55 ppm (CH₂).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart. nih.gov This is crucial for establishing the connectivity between different molecular fragments. Key expected HMBC correlations for this compound include:

The methylene protons (CH₂) at ~5.0 ppm would show a correlation to the C5 of the pyrazole ring (~140 ppm) and the carbonyl carbon (C=O) at ~170 ppm, confirming the link between the pyrazole ring and the acetohydrazide moiety.

The H5 proton of the pyrazole ring at ~8.0 ppm would show a correlation to the methylene carbon (CH₂) at ~55 ppm.

The NH proton at ~9.5 ppm would show a correlation to the carbonyl carbon (C=O) at ~170 ppm.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the molecule's conformation. youtube.com For this molecule, NOESY could reveal spatial proximity between the methylene (CH₂) protons and the H5 proton of the pyrazole ring, depending on the rotational conformation around the N-CH₂ bond.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful technique for identifying and characterizing polymorphs, as the NMR parameters (chemical shifts, relaxation times) are highly sensitive to the local electronic environment, which differs in different crystal lattices.

For this compound, the presence of different polymorphs would manifest as distinct sets of signals in the ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) spectra. Each polymorph would have a unique set of isotropic chemical shifts for the non-equivalent carbon and nitrogen atoms in the asymmetric unit of its crystal lattice. Differences in intermolecular interactions, such as hydrogen bonding involving the hydrazide moiety, would lead to noticeable changes in the chemical shifts of the involved atoms.

N-acylhydrazones are known to exhibit restricted rotation around the amide C(O)-N bond, leading to the existence of syn and anti conformers in solution. This conformational exchange can often be observed on the NMR timescale. semanticscholar.orgrsc.org

For this compound, it is anticipated that two sets of signals for the NH, NH₂, and CH₂ protons, as well as for the carbonyl and methylene carbons, might be observed at lower temperatures. As the temperature is increased, these pairs of signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal. This temperature-dependent behavior is a hallmark of dynamic exchange.

By analyzing the line shapes of the exchanging signals at different temperatures, the rate constants for the conformational interchange can be determined. From these rate constants, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides valuable quantitative information about the energy landscape of the molecule in solution. libretexts.org

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be sensitive to the molecule's conformation.

The IR and Raman spectra of this compound can be interpreted by assigning the observed vibrational bands to specific functional groups and bond motions within the molecule. Based on known data for pyrazoles and acetohydrazides, the following assignments can be predicted. mdpi.com

Interactive Table 3: Predicted Vibrational Assignments

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H (hydrazide) | Stretching | 3300 - 3400 | Medium / Medium |

| N-H (hydrazide) | Bending | 1620 - 1650 | Strong / Weak |

| C=O (amide I) | Stretching | 1670 - 1700 | Strong / Medium |

| C-N (amide III) | Stretching | 1250 - 1300 | Medium / Medium |

| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1600 | Medium-Strong / Medium-Strong |

| Pyrazole Ring | C-H Bending | 1000 - 1200 | Medium / Medium |

| C-Br | Stretching | 500 - 600 | Strong / Strong |

| CH₂ | Stretching | 2850 - 2950 | Medium / Medium |

The presence of the bromine atom is expected to give rise to a strong band in the low-frequency region of the spectra. The exact positions of the amide bands can be sensitive to hydrogen bonding.

Vibrational spectroscopy can be used for "conformational fingerprinting," where subtle changes in the vibrational spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), are correlated with different conformations of the molecule. scinito.ainih.gov For this compound, the existence of syn and anti conformers due to rotation around the amide bond could lead to distinct vibrational signatures.

By comparing experimental spectra with theoretical spectra calculated for different conformers (e.g., using Density Functional Theory, DFT), it may be possible to identify the predominant conformation in the solid state or in solution. Temperature-dependent studies could also reveal shifts in the conformational equilibrium, which would be reflected in changes in the relative intensities of certain vibrational bands.

Study of Intermolecular Interactions in Solid State

The solid-state architecture of crystalline materials is dictated by a complex interplay of intermolecular interactions. For nitrogen-rich heterocyclic compounds such as this compound, a detailed analysis of these non-covalent forces is crucial for understanding their crystal packing, polymorphism, and physicochemical properties. Advanced techniques, particularly single-crystal X-ray diffraction and Hirshfeld surface analysis, provide profound insights into the nature and relative importance of these interactions.

While specific crystallographic data for this compound is not available in the cited literature, the study of closely related pyrazole and acetohydrazide derivatives allows for a comprehensive understanding of the expected intermolecular interactions that govern its solid-state structure.

The molecular structure of this compound contains several functional groups capable of forming significant intermolecular contacts: the pyrazole ring, the bromo substituent, and the acetohydrazide moiety. These groups can act as donors and acceptors for hydrogen bonds, participate in halogen bonding, and engage in van der Waals and π-stacking interactions.

A primary feature in the crystal packing of related hydrazide-containing compounds is the formation of robust hydrogen bonds. The N-H groups of the hydrazide moiety are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong acceptor. This frequently leads to the formation of strong N—H⋯O hydrogen bonds, which can organize molecules into one-dimensional chains or more complex two-dimensional networks researchgate.net. Additionally, the terminal -NH2 group can participate in weaker N—H⋯N hydrogen bonds, further stabilizing the crystal lattice researchgate.net.

The presence of a bromine atom on the pyrazole ring introduces the possibility of halogen bonding. Although not as strong as conventional hydrogen bonds, C-Br···π and other short contact interactions involving bromine can play a significant role in directing the crystal packing, often leading to the formation of zigzag chains or more intricate three-dimensional networks iucr.org.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of the complex network of interactions into the percentage contributions of different contact types.

For example, in related pyrazole and bromo-phenyl structures, Hirshfeld surface analysis has revealed the following distribution of intermolecular contacts:

| Interaction Type | Percentage Contribution (Example 1: Pyrazole Derivative) nih.gov | Percentage Contribution (Example 2: Bromo-phenyl Derivative) iucr.org |

|---|---|---|

| H···H | 41.5% | 36.2% |

| O···H/H···O | 22.4% | - |

| C···H/H···C | 13.1% | 21.6% |

| N···H/H···N | 8.7% | 12.2% |

| Br···H/H···Br | - | 10.8% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide, and how can reaction yields be improved?